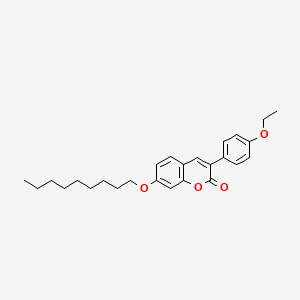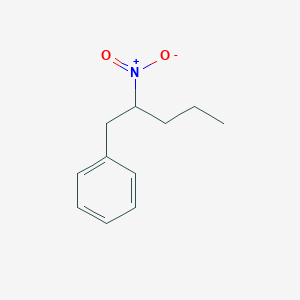
(2-Nitropentyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitropentyl)benzene: is an organic compound characterized by a benzene ring substituted with a nitro group and a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitropentyl)benzene typically involves the nitration of pentylbenzene. This can be achieved by reacting pentylbenzene with a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be carried out in large reactors with continuous monitoring of reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: (2-Nitropentyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The nitro group can be reduced to an amine using reagents like tin and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Reduction: Tin, hydrochloric acid.
Major Products Formed:
Oxidation: Aminopentylbenzene.
Substitution: Halopentylbenzene, nitropentylbenzene, sulfonated pentylbenzene.
Reduction: Aminopentylbenzene.
科学的研究の応用
Chemistry: (2-Nitropentyl)benzene is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (2-Nitropentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- (2-Nitroethyl)benzene
- (2-Nitropropyl)benzene
- (2-Nitrobutyl)benzene
Comparison: (2-Nitropentyl)benzene is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its shorter-chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
特性
CAS番号 |
110966-19-3 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
2-nitropentylbenzene |
InChI |
InChI=1S/C11H15NO2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
InChIキー |
WHBWCXCNPDKNAH-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC1=CC=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
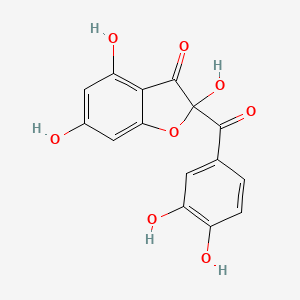

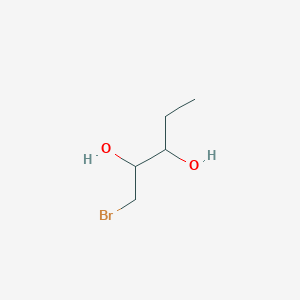

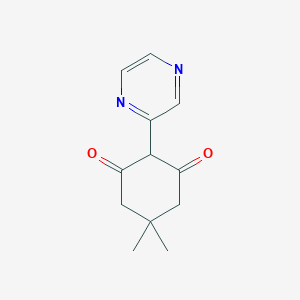
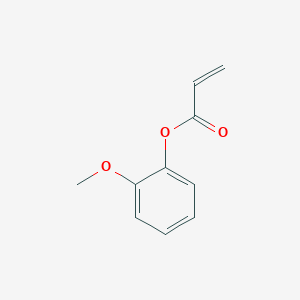
silane](/img/structure/B14328963.png)
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
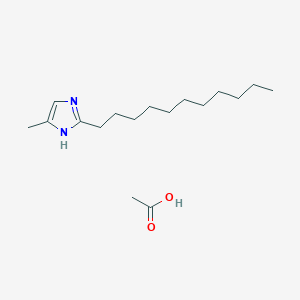
![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)

